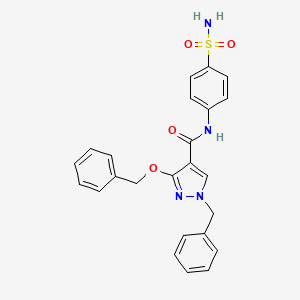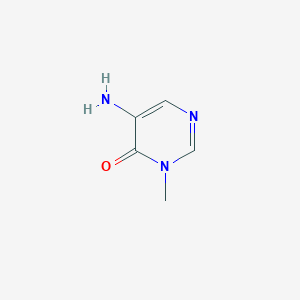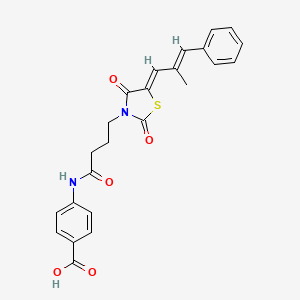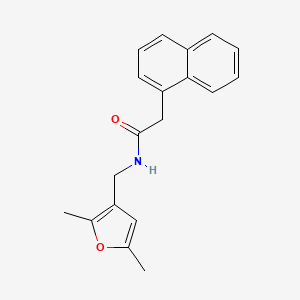![molecular formula C21H27N3O3 B2929497 N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-97-4](/img/structure/B2929497.png)
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity with different reagents and under different conditions .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions .Aplicaciones Científicas De Investigación
Pharmaceutical Compositions and Therapeutics
A study presented a new salt related to N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, emphasizing its use in pharmaceutical compositions and therapeutics. This highlights the compound's potential in medical applications, particularly in the formulation of drugs (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the compound , demonstrated their potential as antiallergic agents. This study provides insight into the therapeutic capabilities of similar compounds in treating allergic reactions (Cecilia Menciu et al., 1999).
Synthesis and Chemical Properties
A paper on the asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams sheds light on the chemical properties and synthesis methods that could be applicable to this compound. Understanding these methods is crucial for its production and modification for various applications (L. Micouin et al., 1994).
Catalysis and Ultrasound Irradiation
A study explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds under ultrasound irradiation. This research could inform the synthesis process of this compound, especially in terms of efficiency and environmental impact (M. Mokhtary & Mogharab Torabi, 2017).
Acetylcholinesterase Inhibitors
Research on acetylcholinesterase inhibitors, which include compounds structurally similar to this compound, highlights the compound's potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1995).
Analgesic and Anti-Inflammatory Activities
A study on N-(3-Piperidinopropyl)-4, 6-disubstituted-furo [3, 2-b] indole-2-carboxamide derivatives, related to the target compound, demonstrated potent analgesic and anti-inflammatory activities. This suggests the potential application of this compound in pain management and inflammation control (Y. Nakashima et al., 1984).
Mecanismo De Acción
Target of Action
It’s known that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications . They have shown significant pharmacophoric features and have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with multiple receptors, contributing to their diverse range of biological activities
Biochemical Pathways
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for various biological processes . These include pathways like STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Result of Action
It’s known that piperidine derivatives can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-21(27)20(26)17-13-24(18-9-5-4-8-16(17)18)14-19(25)23-10-6-3-7-11-23/h4-5,8-9,13,15H,3,6-7,10-12,14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQGXQJQPKYKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)



![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)





![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
